AZ505-Ditrifluorethylacetat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

AZ505 Ditrifluoracetat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

AZ505 Ditrifluoracetat übt seine Wirkung aus, indem es die enzymatische Aktivität von SMYD2 selektiv hemmt. Die Verbindung bindet an die Peptidbindungsrille von SMYD2, konkurriert mit Peptidsubstraten und verhindert die Methylierung von Lysinresten an Zielproteinen . Diese Hemmung stört die normale Funktion von SMYD2 und führt zu Veränderungen der Genexpression und zellulären Prozesse .

Ähnliche Verbindungen:

SMYD3-Inhibitoren: Verbindungen wie BCI-121 und EPZ031686 hemmen SMYD3, ein weiteres Mitglied der SMYD-Familie, jedoch mit unterschiedlicher Selektivität und Potenz.

DOT1L-Inhibitoren: Verbindungen wie EPZ004777 zielen auf DOT1L ab, eine Histonmethyltransferase, die an Leukämie beteiligt ist.

EZH2-Inhibitoren: Tazemetostat ist ein Beispiel für einen EZH2-Inhibitor, der bei der Behandlung bestimmter Krebsarten eingesetzt wird.

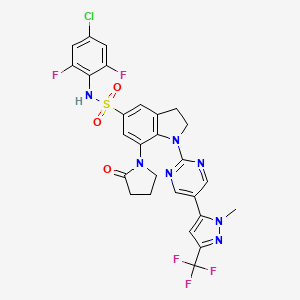

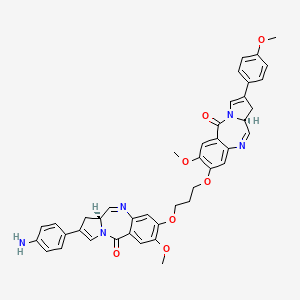

Einzigartigkeit von AZ505 Ditrifluoracetat: AZ505 Ditrifluoracetat ist einzigartig aufgrund seiner hohen Selektivität für SMYD2 gegenüber anderen Histonmethyltransferasen. Diese Selektivität wird den spezifischen Wechselwirkungen seiner funktionellen Gruppen mit dem Lysin-Bindungskanal und der Peptidbindungsrille von SMYD2 zugeschrieben . Die Fähigkeit der Verbindung, SMYD2 mit einem IC50-Wert von 0,12 Mikromolar zu hemmen, macht sie zu einem wertvollen Werkzeug in der epigenetischen Forschung und für potenzielle therapeutische Anwendungen .

Vorbereitungsmethoden

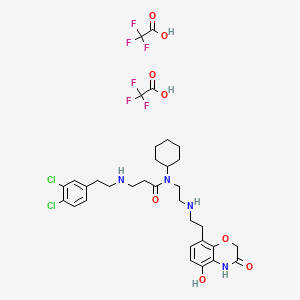

Synthesewege und Reaktionsbedingungen: Die Synthese von AZ505 Ditrifluoracetat umfasst mehrere Schritte, darunter die Bildung der Benzooxazinongruppe, der Cyclohexylgruppe und der Dichlorphenethylgruppe. Diese Gruppen interagieren mit verschiedenen Domänen von SMYD2 und tragen zur inhibitorischen Aktivität der Verbindung bei . Die Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel wie Dimethylsulfoxid (DMSO) und Ethanol, wobei Ultraschall zur Verbesserung der Löslichkeit eingesetzt wird .

Industrielle Produktionsmethoden: Die industrielle Produktion von AZ505 Ditrifluoracetat folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Die Verbindung wird typischerweise in großen Mengen hergestellt, wobei die Reaktionsbedingungen sorgfältig kontrolliert werden, um eine hohe Reinheit und Ausbeute zu gewährleisten. Das Endprodukt wird häufig bei niedrigen Temperaturen gelagert, um die Stabilität zu erhalten .

Analyse Chemischer Reaktionen

Reaktionstypen: AZ505 Ditrifluoracetat unterliegt aufgrund des Vorhandenseins reaktiver funktioneller Gruppen hauptsächlich Substitutionsreaktionen. Es unterliegt unter Standardlaborbedingungen nicht readily Oxidation oder Reduktion .

Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die bei der Synthese und Reaktion von AZ505 Ditrifluoracetat verwendet werden, sind organische Lösungsmittel wie DMSO und Ethanol. Die Reaktionen werden oft bei kontrollierten Temperaturen durchgeführt, wobei Ultraschall zur Verbesserung der Löslichkeit und Reaktionsgeschwindigkeit eingesetzt wird .

Hauptprodukte: Die Hauptprodukte, die aus den Reaktionen von AZ505 Ditrifluoracetat gebildet werden, sind typischerweise Derivate, die die Kernstruktur der Verbindung beibehalten, mit Modifikationen an den funktionellen Gruppen .

Wirkmechanismus

AZ505 ditrifluoroacetate exerts its effects by selectively inhibiting the enzymatic activity of SMYD2. The compound binds to the peptide binding groove of SMYD2, competing with peptide substrates and preventing the methylation of lysine residues on target proteins . This inhibition disrupts the normal function of SMYD2, leading to changes in gene expression and cellular processes .

Vergleich Mit ähnlichen Verbindungen

SMYD3 Inhibitors: Compounds like BCI-121 and EPZ031686 inhibit SMYD3, another member of the SMYD family, but with different selectivity and potency.

DOT1L Inhibitors: Compounds such as EPZ004777 target DOT1L, a histone methyltransferase involved in leukemia.

EZH2 Inhibitors: Tazemetostat is an example of an EZH2 inhibitor used in the treatment of certain cancers.

Uniqueness of AZ505 Ditrifluoroacetate: AZ505 ditrifluoroacetate is unique due to its high selectivity for SMYD2 over other histone methyltransferases. This selectivity is attributed to the specific interactions of its functional groups with the lysine-binding channel and peptide binding groove of SMYD2 . The compound’s ability to inhibit SMYD2 with an IC50 value of 0.12 micromolar makes it a valuable tool in epigenetic research and potential therapeutic applications .

Eigenschaften

IUPAC Name |

N-cyclohexyl-3-[2-(3,4-dichlorophenyl)ethylamino]-N-[2-[2-(5-hydroxy-3-oxo-4H-1,4-benzoxazin-8-yl)ethylamino]ethyl]propanamide;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H38Cl2N4O4.2C2HF3O2/c30-23-8-6-20(18-24(23)31)10-13-32-15-12-27(38)35(22-4-2-1-3-5-22)17-16-33-14-11-21-7-9-25(36)28-29(21)39-19-26(37)34-28;2*3-2(4,5)1(6)7/h6-9,18,22,32-33,36H,1-5,10-17,19H2,(H,34,37);2*(H,6,7) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTZSXVZCRINTGV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N(CCNCCC2=C3C(=C(C=C2)O)NC(=O)CO3)C(=O)CCNCCC4=CC(=C(C=C4)Cl)Cl.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H40Cl2F6N4O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

805.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Thieno[2,3-d]pyridazine-7-carboxamide, 2-(3-fluorophenyl)-4-[(3S)-3-piperidinylamino]-, hydrochloride](/img/structure/B560603.png)

![10-but-3-ynyl-13,13-dimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-1,4-diol;hydrochloride](/img/structure/B560605.png)